molecular formula C20H12ClFN2O3 B2373490 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide CAS No. 922031-66-1

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide

Cat. No.: B2373490
CAS No.: 922031-66-1
M. Wt: 382.78
InChI Key: XZWJKUQRIALFNP-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H12ClFN2O3 and its molecular weight is 382.78. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O3/c21-12-4-6-18-16(9-12)24-20(26)15-10-14(5-7-17(15)27-18)23-19(25)11-2-1-3-13(22)8-11/h1-10H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWJKUQRIALFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a dibenzo[b,f][1,4]oxazepine core with specific substituents that enhance its biological activity:

  • Chloro and oxo groups : These enhance reactivity.
  • Fluorobenzamide moiety : Influences lipophilicity and receptor binding affinity.

Pharmacological Properties

Research indicates that this compound exhibits several key pharmacological activities:

  • Neuroleptic Activity : It interacts with neurotransmitter receptors such as dopamine and serotonin, suggesting potential applications in treating psychiatric disorders.
  • Antidepressant Effects : Preliminary studies indicate that derivatives may exhibit antidepressant-like effects through modulation of monoamine neurotransmitter systems.

The biological activity is primarily attributed to the compound's ability to modulate neurotransmitter systems:

  • Receptor Binding : The compound effectively binds to various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and psychotic symptoms.
  • Inhibition of Enzymatic Activity : Some studies suggest it may inhibit enzymes involved in neurotransmitter metabolism, enhancing neurotransmitter availability in the synaptic cleft.

Case Study 1: Neuroleptic Efficacy

A study on animal models demonstrated that this compound significantly reduced symptoms of induced psychosis. Behavioral changes and biochemical markers associated with dopamine receptor activity were measured, showing marked improvement compared to control groups.

Case Study 2: Antidepressant Potential

Another investigation assessed the antidepressant-like effects of related compounds in rodent models. Results indicated that these compounds improved depressive behaviors, likely through enhanced serotonergic and dopaminergic transmission.

Comparison with Similar Compounds

To understand the unique properties of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin), it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-2-(4-methoxyphenoxy)acetamideDifferent methoxy positionAntipsychotic properties
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-3-fluorobenzamideFluorine substitution instead of methoxyDopamine receptor antagonist

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